molecular formula C20H17N3O2S B2855868 3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 932976-75-5

3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2855868
CAS No.: 932976-75-5
M. Wt: 363.44
InChI Key: IWJZSGBJOKRAAA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrimidine core, which is a structure found in many biologically active compounds . The presence of the methoxybenzyl and phenyl groups likely contribute to the compound’s physical and chemical properties, as well as its potential biological activity.


Chemical Reactions Analysis

Pyrrolopyrimidines, like the compound , have been studied for many years as potential lead compounds for the development of antiproliferative agents . Much of the focus has been on modifications to the pyrimidine ring .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . This interaction results in a decrease in the phosphorylation level of ROCK downstream signaling protein, inducing changes in cell morphology and migration .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is responsible for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK2, the compound prevents the cell from progressing through the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

The compound’s potency against its target, as indicated by its low ic50 values, suggests that it may have favorable bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing cells from dividing . This can lead to a decrease in the growth of cancer cells, making the compound potentially useful in cancer treatment .

Biochemical Analysis

Biochemical Properties

The compound 3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one interacts with various enzymes and proteins. For instance, it has been found to inhibit ROCK I and ROCK II enzymes, with IC50 values of 0.004 μM and 0.001 μM respectively . These interactions can significantly influence biochemical reactions within the cell.

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For example, it has been found to reduce the phosphorylation level of ROCK downstream signaling protein, and induce changes in cell morphology and migration . It also exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to bind to Fe(II) in the active site of JmjC histone N-methyl lysine demethylase (KDM) inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been found to significantly reduce the phosphorylation level of ROCK downstream signaling protein over time

Metabolic Pathways

The compound is involved in various metabolic pathways. For instance, it has been found to inhibit the activity of purine nucleoside phosphorylase (PNP), a key enzyme in purine metabolism .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-15-9-5-6-13(10-15)12-23-19(24)18-17(22-20(23)26)16(11-21-18)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJZSGBJOKRAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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